molecular formula C13H21NO2 B7579497 2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone

2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone

カタログ番号 B7579497
分子量: 223.31 g/mol
InChIキー: QDYFZXOIVXSZJM-XHUCQOSOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone, also known as R-406, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a critical role in the development and activation of B cells, which are a type of white blood cell that produce antibodies to fight infections. R-406 has been shown to be effective in the treatment of various autoimmune diseases and B cell malignancies.

作用機序

2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone works by inhibiting the activity of BTK, which is a key enzyme in the signaling pathway that activates B cells. By inhibiting BTK, 2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone prevents the activation and proliferation of B cells, which can help to reduce inflammation and damage to tissues in autoimmune diseases. In addition, 2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone can also induce apoptosis (cell death) in B cell malignancies, leading to the regression of tumors.
Biochemical and Physiological Effects:
2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects on the immune system. It can reduce the production of inflammatory cytokines, block the activation of immune cells, and inhibit the production of antibodies. In addition, 2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone can also induce apoptosis in B cells, leading to the regression of tumors.

実験室実験の利点と制限

One of the main advantages of 2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone in lab experiments is its specificity for BTK, which allows for targeted inhibition of B cell activity. However, one limitation of 2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone is its potential for off-target effects, which can lead to unwanted side effects in vivo. In addition, 2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone may not be effective in all cases of autoimmune diseases or B cell malignancies, and further research is needed to determine its optimal use in different patient populations.

将来の方向性

For research on 2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone include the development of more potent and selective inhibitors of BTK, as well as the investigation of its potential use in combination with other therapies for autoimmune diseases and B cell malignancies. In addition, further studies are needed to determine the optimal dosing and administration of 2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone in different patient populations, and to identify biomarkers that can predict response to treatment.

合成法

2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone can be synthesized using a multi-step process that involves the conversion of commercially available starting materials into the final product. The synthesis involves the use of various reagents and catalysts, and requires careful purification and characterization of the intermediate compounds.

科学的研究の応用

2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various autoimmune diseases and B cell malignancies. It has been shown to be effective in the treatment of rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. In addition, 2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has also been studied for its potential use in the treatment of B cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

特性

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c15-12-3-4-14(8-12)13(16)7-11-6-9-1-2-10(11)5-9/h9-12,15H,1-8H2/t9?,10?,11?,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYFZXOIVXSZJM-XHUCQOSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC(=O)N3CCC(C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)CC2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。